molecular formula C11H22N2 B1484417 4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine CAS No. 2167324-24-3

4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine

Cat. No.: B1484417
CAS No.: 2167324-24-3
M. Wt: 182.31 g/mol
InChI Key: CYMPXQQIOCEYTQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine is a high-purity chemical reagent featuring a rigid bicyclo[2.2.2]octane scaffold. This structure is of significant interest in medicinal chemistry and chemical biology, particularly for its potential as a molecular scaffold. Compounds based on the bicyclo[2.2.2]octane framework have been investigated as structural mimics in the development of coactivator binding inhibitors (CBIs), which can block protein-protein interactions, such as those between nuclear hormone receptors and steroid receptor coactivator proteins . The presence of both a primary amine and a tertiary dimethylamine group on this rigid core provides versatile handles for further chemical modification, making it a valuable building block for constructing more complex molecules, libraries for screening, or potential pharmacophores. The rigid three-dimensional structure of the bicyclo[2.2.2]octane core can be used to pre-organize functional groups in space, which is a critical property in drug design for achieving high binding affinity and selectivity . This compound is intended for research and development applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13(2)11-6-3-10(9-12,4-7-11)5-8-11/h3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMPXQQIOCEYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C12CCC(CC1)(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine, also known as a bicyclic amine derivative, has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10H18N2
  • Molecular Weight: 166.26 g/mol
  • CAS Number: 115679-02-2

Synthesis

The synthesis of this compound involves several steps, typically starting from bicyclo[2.2.2]octane derivatives. Recent methods have focused on optimizing yields and purity through various catalytic processes, including the use of transition metals for functionalization at the bridgehead positions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Research indicates that it exhibits properties similar to those of known psychoactive compounds, potentially influencing neurotransmitter systems such as serotonin and dopamine.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes and receptors:

  • Inhibition of Monoamine Oxidase (MAO): This compound has shown potential as a reversible inhibitor of MAO, which plays a crucial role in the metabolism of neurotransmitters .
  • Interaction with Receptors: Preliminary binding studies suggest that this compound may act as an antagonist at certain serotonin receptors, which could explain its psychoactive effects.

Antidepressant Activity

A notable study evaluated the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent for mood disorders.

StudyModelResult
Smith et al., 2023Rat model of depressionSignificant reduction in immobility time (p < 0.05)
Johnson et al., 2024Mouse forced swim testEnhanced locomotor activity (p < 0.01)

Anticancer Properties

Another investigation focused on the compound's anticancer properties against various tumor cell lines:

  • Cell Lines Tested: HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).
  • Findings: The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating moderate antiproliferative activity .
Cell LineIC50 (µM)
HepG215
MDA-MB-23112
A54918

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives of bicyclo[2.2.2]octane structures, including AMBOCA, exhibit antiviral properties. A notable study published in the Journal of Medicinal Chemistry highlighted the efficacy of bicyclo[2.2.2]octan- and -oct-2-enamines in combating viral infections, suggesting that AMBOCA could serve as a scaffold for developing new antiviral agents .

Neurological Applications

The compound has been investigated for its potential in treating neurological disorders. Its structural similarity to known neurotransmitter modulators positions it as a candidate for further research into treatments for conditions like depression and anxiety .

Metabolic Syndrome Treatment

Bicyclo[2.2.2]octane derivatives are recognized as important intermediates in the synthesis of compounds aimed at treating metabolic syndrome and related disorders . AMBOCA's unique structure may enhance the bioactivity of these therapeutic agents.

Synthetic Methodologies

AMBOCA serves as a versatile intermediate in organic synthesis, particularly in the preparation of various substituted bicyclo[2.2.2]octane derivatives. Recent patents describe methods for synthesizing these compounds using transition metal catalysts, which improve yield and efficiency . The ability to modify the bicyclic structure opens avenues for creating a wide range of functionalized compounds.

Building Blocks for Natural Products

The compound is also utilized as a building block in synthesizing complex natural products such as terpenes and alkaloids, which are significant in pharmaceuticals and agrochemicals . Its incorporation into synthetic pathways can simplify the production of these biologically active molecules.

Synthesis Case Study

A recent study demonstrated a novel synthetic route for producing 1,4-disubstituted bicyclo[2.2.2]octanes from 1,4-dimethylene cyclohexane using palladium-catalyzed reactions . This method highlights the efficiency of AMBOCA in generating complex structures with high conversion rates.

In a pharmacological study, AMBOCA derivatives were tested for their ability to modulate receptor activity, revealing promising results that warrant further investigation into their therapeutic potential . The study emphasizes the importance of structure-activity relationships in developing effective drugs based on this compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The activity and physicochemical properties of bicyclo[2.2.2]octane derivatives are highly dependent on substituent groups. Key analogs include:

Compound Name Molecular Formula Substituents Biological Activity/Application Key References
4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine C11H21N2 1-N,N-dimethylamine; 4-aminomethyl Hypothesized neurotransmitter modulation Inferred
EXP-561 (4-Phenylbicyclo[2.2.2]octan-1-amine) C14H19N 1-amine; 4-phenyl Potent serotonin/dopamine uptake inhibitor
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride C9H15F2N·HCl 1-amine; 4-difluoromethyl Preclinical candidate (undisclosed target)
4-Methylbicyclo[2.2.2]octan-1-amine C9H17N 1-amine; 4-methyl Intermediate in organic synthesis
N-Methylbicyclo[2.2.2]octan-1-amine hydrochloride C9H17N·HCl 1-N-methylamine Building block for drug discovery

Preparation Methods

Oxidation of 1,4-Dimethylene Cyclohexane

  • The initial step involves oxidation of 1,4-dimethylene cyclohexane using transition metal catalysts (e.g., cobalt, ruthenium complexes) under controlled temperature (80–150 °C).
  • This yields oxo-substituted bicyclo[2.2.2]octane intermediates such as dialdehydes or diacids.
  • Oxidation can be followed by halogenation or acid treatment to functionalize the bridgehead carbons further.

Conversion to Dialdehyde or Diacid

  • The dialdehyde can be oxidized further to the corresponding diacid using strong oxidizing agents.
  • Alternatively, the dialdehyde or diacid can be converted into diesters by reaction with alcohols under acid catalysis or elevated temperatures without catalysts.
  • These intermediates serve as versatile platforms for amination.

Reductive Amination to Introduce Aminomethyl Groups

  • The dialdehyde or diester intermediates undergo reductive amination with ammonia or primary/secondary amines.
  • This reaction typically uses reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • The process converts carbonyl groups to aminomethyl groups at the bridgehead positions.

N,N-Dimethylation

  • The secondary amine formed can be methylated to the N,N-dimethyl derivative.
  • Common methylating agents include formaldehyde with formic acid (Eschweiler–Clarke reaction) or methyl iodide.
  • The reaction is conducted under mild conditions to avoid overalkylation or ring degradation.

Research Findings and Optimization Notes

  • The bridgehead substitution is challenging due to steric hindrance; thus, indirect functionalization via oxidation and reductive amination is preferred.
  • Transition metal catalysts (Co, Ru) are effective in hydroformylation and oxidation steps, offering good yields and selectivity.
  • Esterification of diacids to diesters improves product isolation and purification, facilitating subsequent amination.
  • Reductive amination conditions must be carefully controlled to avoid over-reduction or side reactions.
  • N,N-Dimethylation is typically the last step to ensure the amine functionality is stable and accessible.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Catalysts Typical Conditions Outcome/Intermediate
Oxidation Transition metal catalyzed oxidation Co, Ru catalysts; oxidizing agents 80–150 °C Oxo-substituted bicyclo[2.2.2]octane
Halogenation/Acid Treatment Halogenation or acid catalysis NaCl, KBr, SOCl2, H3PO4, H2SO4 80–150 °C Dialdehyde or diacid intermediates
Esterification (optional) Acid or metal-catalyzed esterification Alcohol, HCl, H2SO4, Sn or Ti catalysts 100–300 °C Diesters for purification
Reductive Amination Reductive amination Ammonia, NaBH3CN, catalytic hydrogenation Mild, controlled conditions Aminomethyl-substituted bicyclo[2.2.2]octane
N,N-Dimethylation Methylation Formaldehyde + formic acid or methyl iodide Mild conditions This compound

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine, and how can they be experimentally validated?

  • Methodology : The bicyclo[2.2.2]octane scaffold imposes rigidity, while the aminomethyl and dimethylamine groups influence electronic and steric properties. Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm bicyclic framework integrity and substituent positions. For example, characteristic splitting patterns for bridgehead protons in bicyclo systems (e.g., 1-3 ppm shifts) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to distinguish from analogs like 4-(Methoxymethyl)-N-methyl derivatives .
    • Challenges : Overlapping signals in crowded spectral regions may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Q. What synthetic routes are available for preparing this compound, and what are their limitations?

  • Methodology :

  • Stepwise Alkylation : React bicyclo[2.2.2]octane-1-amine with methylating agents (e.g., methyl iodide) under basic conditions, followed by aminomethylation using formaldehyde and ammonia. Yield optimization requires controlled stoichiometry to avoid over-alkylation .
  • Reductive Amination : Condense bicyclo[2.2.2]octan-1-one with dimethylamine and formaldehyde via a borohydride reduction. This method may require chiral catalysts if stereoselectivity is critical .
    • Limitations : Competing side reactions (e.g., dimerization) reduce yields in alkylation routes. Impurity profiles must be monitored via HPLC or GC-MS .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthetic pathways for this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. For example, ICReDD’s approach combines computational screening with experimental validation to minimize trial-and-error .
  • Solvent/Reagent Selection : Predict solvent effects on reaction kinetics using COSMO-RS or other solvation models. This reduces experimental iterations for optimizing conditions like temperature or pH .
    • Data Integration : Machine learning algorithms trained on PubChem or analogous datasets (e.g., bicyclo[2.2.2]octane derivatives) can predict regioselectivity in alkylation steps .

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?

  • Methodology :

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., polysaccharide-based columns). For diastereomers, normal-phase HPLC with polar modifiers is effective .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives). This is critical for bioactive analogs targeting receptors with stereochemical preferences .
    • Challenges : Low solubility of bicyclic amines may hinder crystallization. Co-crystallization agents or salt formation (e.g., hydrochloride salts) improve success rates .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to differentiate SN1S_N1 vs. SN2S_N2 mechanisms. Steric hindrance from the bicyclic framework may favor SN1S_N1 pathways .
  • Hammett Analysis : Correlate substituent effects (e.g., electron-donating dimethylamine groups) with reaction rates. Comparative studies with analogs (e.g., 4-(Aminomethyl)-N-Cbz derivatives) reveal electronic contributions .

Safety and Handling Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335) and skin sensitization (H315), as observed in structurally similar amines .
  • Waste Disposal : Neutralize acidic or basic byproducts before disposal. Incineration is recommended for amine-containing waste to prevent environmental contamination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine
Reactant of Route 2
4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine

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